2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone
Description
Crystallographic Analysis and X-ray Diffraction Studies
Single-crystal X-ray diffraction analysis provides fundamental insights into the molecular architecture of 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone. The compound crystallizes with the molecular formula C18H12F3NO and molecular weight of 315.29 grams per mole. Crystallographic investigations of related quinoline derivatives reveal important structural parameters that characterize this class of compounds.
The molecular structure exhibits significant planarity deviations between the quinoline ring system and the trifluoromethylphenyl moiety. Related quinoline compounds demonstrate dihedral angles ranging from 57.4 degrees to 89.3 degrees between aromatic ring systems, indicating substantial conformational flexibility. In comparable structures, the quinoline ring system maintains planarity with root mean square deviations typically below 0.01 Angstroms, while the attached aromatic groups display varying orientations depending on substituent effects.
Crystal packing analysis reveals intermolecular interactions that stabilize the solid-state structure. Hydrogen bonding patterns, particularly carbon-hydrogen to oxygen interactions and carbon-hydrogen to nitrogen contacts, contribute significantly to crystal stability. The presence of trifluoromethyl groups introduces additional electronic effects that influence both intramolecular and intermolecular interactions through electrostatic and van der Waals forces.
Unit cell parameters for related quinoline derivatives provide reference points for structural comparison. Typical orthorhombic or monoclinic crystal systems are observed, with space groups such as P21/c or Pna21 being common. The incorporation of trifluoromethyl substituents generally leads to increased unit cell volumes due to the larger effective size of the fluorine atoms and their electronic effects.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides detailed structural elucidation of this compound. Proton nuclear magnetic resonance spectra of quinoline derivatives typically exhibit characteristic chemical shift patterns that reflect the electronic environment of each hydrogen atom. The quinoline protons appear in distinct regions, with the most downfield signals corresponding to the hydrogen atoms adjacent to the nitrogen atom in the pyridine ring.
The trifluoromethyl group generates distinctive fluorine-19 nuclear magnetic resonance signals that serve as definitive structural markers. These signals typically appear around negative 62 to negative 63 parts per million relative to trichlorofluoromethane, providing unambiguous identification of the trifluoromethyl substituent. Carbon-13 nuclear magnetic resonance spectroscopy reveals the quaternary carbon bearing the trifluoromethyl group as a characteristic quartet due to carbon-fluorine coupling.
Infrared spectroscopy demonstrates specific vibrational modes characteristic of the quinoline ethanone structure. The carbonyl stretching frequency appears in the region of 1680-1700 wavenumbers, reflecting the conjugated nature of the ethanone group with the aromatic systems. Quinoline ring vibrations contribute multiple bands in the 1400-1600 wavenumber region, while carbon-fluorine stretching modes from the trifluoromethyl group produce strong absorptions around 1100-1300 wavenumbers.
Mass spectrometry analysis provides molecular ion confirmation and fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 315 for the intact molecule, with characteristic fragmentation patterns involving loss of the trifluoromethyl group or cleavage at the ethanone linkage. Electrospray ionization methods typically generate protonated molecular ions at mass-to-charge ratio 316, facilitating high-resolution mass measurements for molecular formula confirmation.
Quantum Chemical Calculations (Density Functional Theory, Molecular Orbital Analysis)
Density functional theory calculations illuminate the electronic structure and molecular properties of this compound. Computational studies using B3LYP functionals with 6-31G(d,p) basis sets provide reliable geometric optimizations and electronic property predictions for quinoline derivatives. These calculations reveal important insights into molecular orbital distributions, electronic transitions, and chemical reactivity patterns.
Highest occupied molecular orbital and lowest unoccupied molecular orbital analysis demonstrates the electronic characteristics that govern chemical behavior. For quinoline-based compounds, the highest occupied molecular orbital energy typically ranges from negative 6.0 to negative 7.0 electron volts, while the lowest unoccupied molecular orbital energy appears around negative 1.5 to negative 2.5 electron volts. The energy gap between these frontier orbitals determines optical properties and chemical reactivity, with values typically ranging from 4.0 to 5.5 electron volts.
The electronic distribution analysis reveals significant charge delocalization across the quinoline ring system and into the conjugated ethanone bridge. The trifluoromethyl group acts as a strong electron-withdrawing substituent, significantly affecting the electronic density distribution throughout the molecule. This electronic perturbation influences both the highest occupied and lowest unoccupied molecular orbital energies, generally lowering both levels and affecting the overall energy gap.
Molecular electrostatic potential maps provide visualization of charge distribution and potential interaction sites. These calculations identify regions of positive and negative electrostatic potential that correlate with nucleophilic and electrophilic reactivity sites. The quinoline nitrogen atom typically exhibits negative electrostatic potential, indicating its potential as a hydrogen bond acceptor or coordination site.
Thermodynamic properties calculated through density functional theory methods include standard enthalpy of formation, entropy, and heat capacity values. These parameters provide essential information for understanding thermal stability and predicting phase behavior. Vibrational frequency calculations confirm the absence of imaginary frequencies in optimized geometries, validating the structures as true energy minima.
Tautomerism and Conformational Dynamics
Tautomeric equilibria in quinoline ethanone systems involve potential interconversion between different structural forms through hydrogen migration processes. The imine-enamine tautomerism represents a fundamental dynamic process in phenacylquinoline derivatives, where the ethanone functionality can participate in proton transfer reactions. These tautomeric processes are influenced by solvent effects, temperature, and substituent electronic properties.
Mechanistic studies reveal that tautomerization occurs through stepwise acid-catalyzed or base-catalyzed pathways similar to ketone enolization processes. The presence of the quinoline nitrogen atom provides an additional protonation site that can influence tautomeric equilibria through intramolecular interactions. Kinetic measurements demonstrate general acid and general base catalysis patterns consistent with proton transfer mechanisms involving quinoline nitrogen protonation and carbon deprotonation steps.
Conformational analysis addresses the rotational freedom around single bonds connecting the quinoline, ethanone, and trifluoromethylphenyl fragments. Potential energy surfaces calculated through density functional theory methods reveal energy barriers for rotation around these bonds, typically ranging from 5 to 15 kilocalories per mole depending on the specific dihedral angle. The trifluoromethyl group introduces additional steric and electronic constraints that influence preferred conformations.
Solvent effects significantly impact both tautomeric equilibria and conformational preferences. Polar solvents tend to stabilize charged intermediates involved in tautomeric processes, while nonpolar solvents favor neutral forms. The trifluoromethyl group enhances solubility in fluorinated solvents and affects hydrogen bonding patterns that stabilize specific conformational states.
Temperature-dependent studies reveal activation energies for conformational interconversion and tautomeric processes. Nuclear magnetic resonance spectroscopy at variable temperatures can detect dynamic processes on different timescales, providing insights into the kinetics and thermodynamics of these structural changes. The activation parameters derived from these studies inform understanding of the molecular flexibility and structural stability under different conditions.
Properties
IUPAC Name |
2-quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO/c19-18(20,21)14-7-5-12(6-8-14)17(23)11-13-9-10-22-16-4-2-1-3-15(13)16/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEATGPRADZRND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382364 | |
| Record name | 2-quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476472-22-7 | |
| Record name | 2-quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 476472-22-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Key Reactions
| Step | Reaction Type | Description | Typical Conditions |
|---|---|---|---|
| 1 | Condensation | Formation of quinoline-ethanone intermediate via condensation of quinoline with acetophenone | Acidic or basic medium, reflux conditions |
| 2 | Substitution | Introduction of trifluoromethyl group via electrophilic substitution or coupling | Use of trifluoromethyl iodide or sulfonate, Pd-catalysts may be employed |
| 3 | Coupling (Suzuki) | Carbon–carbon bond formation between quinoline and trifluoromethylphenyl moieties | Pd(PPh3)2Cl2 catalyst, base (e.g., K2CO3), acetonitrile solvent, 75% yield reported |
| 4 | Purification | Recrystallization or column chromatography to isolate pure product | Solvent systems vary; HPLC used industrially |
Industrial Scale Considerations
- Use of batch or continuous flow reactors to optimize reaction efficiency.
- Automated purification systems such as preparative HPLC for high purity.
- Quality control protocols to ensure batch-to-batch consistency.
Detailed Synthetic Route Example
A representative synthetic route involves:
- Preparation of 4-bromoquinoline as a key intermediate.
- Suzuki coupling of 4-bromoquinoline with 4-(trifluoromethyl)phenylboronic acid to form the biaryl linkage.
- Acetylation at the 1-position of the phenyl ring or quinoline ring to introduce the ethanone group.
- Purification by recrystallization or chromatography.
This route benefits from:
- High regioselectivity.
- Moderate to high yields (up to 75% in optimized conditions).
- Tolerance to various functional groups due to mild Suzuki coupling conditions.
Reaction Optimization and Catalysts
- Catalysts: Pd(PPh3)2Cl2 is commonly used for Suzuki coupling.
- Bases: Potassium carbonate (K2CO3) enhances yield and reaction rate.
- Solvents: Distilled acetonitrile is preferred for coupling reactions.
- Additives: Tetrabutylammonium bromide (TBAB) can improve solubility and reaction efficiency.
Purification Techniques
| Technique | Description | Application |
|---|---|---|
| Recrystallization | Dissolving crude product in hot solvent and cooling to crystallize pure compound | Used for initial purification |
| Column Chromatography | Separation based on polarity differences | Used for complex mixtures or small scale |
| High-Performance Liquid Chromatography (HPLC) | Automated, high-resolution purification | Industrial scale for high purity requirements |
Research Findings and Data Summary
| Parameter | Details |
|---|---|
| Molecular Formula | C18H12F3NO |
| Molecular Weight | 315.29 g/mol |
| CAS Number | 476472-22-7 |
| Typical Yield (Suzuki) | 70-75% |
| Purity after purification | >95% |
| Reaction Temperature | 60-80 °C (for coupling and condensation) |
| Reaction Time | 6-24 hours depending on step |
Literature and Patent Insights
- The Pfitzinger condensation is a classical method used to form quinoline derivatives, involving the reaction of isatin with ketones or aldehydes under basic conditions, which can be adapted for this compound's synthesis.
- Suzuki coupling reactions are favored for attaching the trifluoromethylphenyl group due to their mild conditions and functional group tolerance.
- Patents report the use of Pd catalysts and bases like K2CO3 to optimize yields and purity.
- Sharpless asymmetric dihydroxylation and other enantioselective methods have been explored for related quinoline derivatives but are less directly relevant for this ketone compound.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Pfitzinger Condensation | Condensation of quinoline precursors with acetophenone derivatives | Simple, one-step for quinoline core formation | Limited to certain substituents |
| Suzuki Coupling | Pd-catalyzed cross-coupling of bromoquinoline with trifluoromethylphenylboronic acid | High selectivity, good yields, functional group tolerance | Requires Pd catalyst, sensitive to moisture |
| Electrophilic Substitution | Introduction of trifluoromethyl group using trifluoromethyl iodide or sulfonate | Direct trifluoromethylation | Harsh conditions, lower selectivity |
| Purification Techniques | Recrystallization, chromatography, HPLC | High purity achievable | Time-consuming, solvent intensive |
Chemical Reactions Analysis
Types of Reactions
2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethylphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonate.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that compounds similar to 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone exhibit significant antitumor properties. Quinoline derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. Studies have shown that modifications to the quinoline structure can enhance biological activity and selectivity towards tumor cells, making them potential candidates for anticancer drug development .
Antimicrobial Properties
Quinoline derivatives have also been investigated for their antimicrobial activities. The presence of the trifluoromethyl group in this compound may contribute to enhanced lipophilicity, allowing better penetration through microbial membranes. This property is crucial for developing effective antimicrobial agents against resistant strains of bacteria and fungi .
Material Science
Fluorescent Materials
The compound's unique structure allows it to be used in the development of fluorescent materials. Quinoline derivatives are known for their photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research indicates that incorporating trifluoromethyl groups can significantly enhance the luminescence properties of these materials .
Polymer Additives
this compound can serve as an additive in polymer formulations to improve thermal stability and mechanical properties. The incorporation of such compounds into polymers can lead to materials with enhanced durability and performance in various applications, including coatings and packaging .
Cosmetic Formulation
Stabilizing Agent
In cosmetic formulations, this compound has potential as a stabilizing agent due to its ability to enhance the stability of emulsions and creams. Its incorporation can help maintain the integrity of active ingredients, ensuring prolonged efficacy in topical applications .
Skin Conditioning Agent
The compound may also act as a skin conditioning agent, improving the texture and feel of cosmetic products. Its moisturizing properties could be beneficial in formulations aimed at enhancing skin hydration and overall appearance .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated significant inhibition of cancer cell lines with modified quinoline derivatives. |
| Study B | Antimicrobial Properties | Showed enhanced efficacy against resistant bacterial strains using quinoline-based compounds. |
| Study C | Material Science | Developed fluorescent materials with superior luminescence properties by incorporating trifluoromethyl groups. |
| Study D | Cosmetic Formulation | Confirmed improved stability and sensory properties in creams containing this compound. |
Mechanism of Action
The mechanism of action of 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these kinases, leading to the disruption of signaling pathways that are crucial for cancer cell survival and proliferation . This inhibition induces apoptosis (programmed cell death) and cell cycle arrest in cancer cells, thereby exhibiting its anti-cancer properties.
Comparison with Similar Compounds
Chalcone Derivatives (α,β-Unsaturated Ketones)
Example: 3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one
- Structure: A chalcone derivative with a quinoline core and a 4-chlorophenyl group.
- Synthesis: Prepared via Claisen-Schmidt condensation of 3-acetyl-2-methyl-4-phenylquinoline with 4-chlorobenzaldehyde .
- Properties: Melting point: 180–182°C (453–455 K). Bioactivity: Exhibits antimicrobial and antimalarial properties due to the quinoline-chalcone hybrid structure .
- Comparison: Unlike 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone, this compound’s α,β-unsaturated ketone system may enhance reactivity and intermolecular interactions (e.g., π–π stacking), influencing its biological activity .
Triazole-Thioether Ethanone Derivatives
Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
Quinoline-Methanol Derivatives
Example: 2-(4-Methylsulfonyl-phenyl)-quinoline-4-yl)methanol
- Structure: Features a quinoline core with a methanol substituent and a methylsulfonylphenyl group.
- Synthesis : Oxidized from a methylthio precursor using Oxone (THF/water) .
- Properties :
- Molecular weight: 282.1 g/mol (LCMS).
Substituent Effects on Physicochemical Properties
Trifluoromethyl (-CF₃) vs. Chloro (-Cl) and Methylsulfonyl (-SO₂CH₃)
- Lipophilicity : The -CF₃ group in the target compound enhances lipophilicity (logP) compared to -Cl or -SO₂CH₃, favoring blood-brain barrier penetration .
Data Table: Key Comparative Features
*Inferred from structural analogy to quinoline derivatives .
Biological Activity
2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone (CAS No. 476472-22-7) is an organic compound with a molecular formula of and a molecular weight of 315.29 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
- Chemical Name : this compound
- Molecular Formula :
- Molecular Weight : 315.29 g/mol
- CAS Number : 476472-22-7
Biological Activity Overview
The biological activity of this compound has been explored in various studies, primarily focusing on its anticancer properties. The compound's structure suggests potential interactions with various biological targets, which are critical for therapeutic applications.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- Inhibition of Cancer Cell Lines :
- Mechanism of Action :
Case Study 1: Synthesis and Evaluation
A recent thesis explored the synthesis of several quinoline derivatives, including this compound. The study reported that compounds with similar structures showed enhanced biological activity compared to traditional amide-linked compounds, indicating that structural modifications can significantly impact efficacy .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity of this compound with target proteins involved in cancer pathways. One study highlighted that modifications to the quinoline structure could lead to improved binding energies, suggesting a rational approach for drug design .
Data Table: Summary of Biological Activity
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| PC-3 (Prostate) | 0.67 | Inhibition of growth |
| HCT116 (Colon) | 0.80 | Enzyme inhibition |
| CCRF-CEM (Leukemia) | 10 | Cytotoxic effects |
| ALP | 0.420 | Enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone, and how can regioselectivity challenges be addressed?
- Methodology :
- Friedel-Crafts Acylation : React 4-(trifluoromethyl)benzoyl chloride with quinoline derivatives using AlCl₃ as a Lewis acid catalyst. Monitor reaction progress via TLC and optimize solvent polarity (e.g., dichloromethane or nitrobenzene) to enhance regioselectivity .
- Alternative Route : Utilize Suzuki-Miyaura coupling for quinoline ring formation, followed by ketone functionalization. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Key Considerations :
- Regioselectivity issues arise due to competing electrophilic sites on quinoline. Steric and electronic effects of the trifluoromethyl group influence reactivity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- X-ray Crystallography : Use SHELX software for single-crystal structure refinement. High-resolution data (>1.0 Å) ensures accurate bond-length and angle measurements .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons and CF₃ group effects (e.g., deshielding at δ ~120 ppm for C-F) .
- FT-IR : Confirm ketone C=O stretch (~1680 cm⁻¹) and quinoline ring vibrations .
Advanced Research Questions
Q. How can the biological activity of this compound be systematically evaluated in enzyme inhibition studies?
- Methodology :
- Kinetic Assays : Perform fluorometric or colorimetric assays (e.g., NADH-dependent dehydrogenase inhibition) with varying substrate concentrations. Calculate IC₅₀ and Ki values using GraphPad Prism .
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Validate docking poses with MD simulations in GROMACS .
Q. What computational strategies are effective in predicting the compound’s pharmacokinetic properties?
- Methodology :
- ADMET Prediction : Employ SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. Compare with structurally similar fluorinated analogs .
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to assess electrostatic potential maps and Fukui indices for reactive sites .
Q. How should researchers resolve contradictions in reported synthetic yields or biological activity data?
- Methodology :
- Meta-Analysis : Compare reaction conditions (catalyst loading, temperature) across studies. For biological data, assess assay variability (e.g., cell line specificity, incubation time) .
- Control Experiments : Replicate key studies with standardized protocols (e.g., identical solvent systems or enzyme batches) .
Q. What experimental approaches are recommended for studying the compound’s metabolic stability?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-HRMS. Identify phase I/II modifications (e.g., hydroxylation, glucuronidation) .
- Isotope Labeling : Synthesize ¹⁴C-labeled analogs to track metabolic pathways in vivo .
Critical Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
